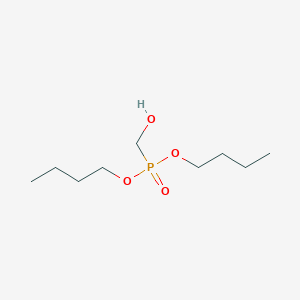

Dibutyl (hydroxymethyl)phosphonate

Description

Significance of Organophosphorus Chemistry in Modern Synthetic Methodologies

The versatility of organophosphorus compounds stems from the unique properties of the phosphorus atom, including its variable oxidation states and its ability to form a wide array of stable bonds with carbon, oxygen, nitrogen, and other elements. This adaptability has made organophosphorus reagents and intermediates indispensable tools for organic chemists. They are pivotal in a variety of chemical transformations, such as the Wittig reaction for olefin synthesis, the Horner-Wadsworth-Emmons reaction, and the Michaelis-Arbuzov reaction for the formation of carbon-phosphorus bonds. The continued exploration of organophosphorus chemistry consistently leads to the development of novel synthetic routes and the discovery of molecules with valuable properties.

Overview of Phosphonate (B1237965) Chemistry: Structural Features and Research Relevance

Phosphonates are a specific class of organophosphorus compounds that contain a phosphonate group, characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom. This C-P bond is a defining feature, rendering phosphonates structurally analogous to but chemically distinct from phosphates, which possess a P-O-C linkage. The C-P bond is generally more resistant to hydrolysis, which imparts greater stability to phosphonate-containing molecules in various environments. This stability is a key factor in their widespread use as, for example, enzyme inhibitors, therapeutic agents, and industrial additives.

Specific Context of Hydroxymethylphosphonates within Organophosphorus Chemistry

Within the broad family of phosphonates, hydroxymethylphosphonates represent a particularly important subclass. These compounds are characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the phosphorus atom of the phosphonate moiety. The presence of this reactive hydroxyl group provides a synthetic handle for further chemical modifications, allowing for the facile introduction of the phosphonate group into larger and more complex molecules. This structural feature makes hydroxymethylphosphonates valuable intermediates in the synthesis of a diverse range of products, including flame retardants, lubricant additives, and pharmaceuticals. The synthesis of dialkyl-hydroxymethylphosphonates is often achieved through the Pudovik reaction. researchgate.net

Structure

3D Structure

Properties

CAS No. |

24630-66-8 |

|---|---|

Molecular Formula |

C9H21O4P |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

dibutoxyphosphorylmethanol |

InChI |

InChI=1S/C9H21O4P/c1-3-5-7-12-14(11,9-10)13-8-6-4-2/h10H,3-9H2,1-2H3 |

InChI Key |

WNLPQGMKIVUYEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(CO)OCCCC |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Dibutyl Hydroxymethyl Phosphonate Derivatives

Derivatization of the Hydroxyl Functionality

The hydroxyl group of dibutyl (hydroxymethyl)phosphonate can be readily derivatized through several key reactions, including O-alkylation, O-acylation, O-silylation, and O-mesylation. These transformations are fundamental for modifying the compound's properties and for its use in subsequent synthetic steps.

The conversion of the hydroxyl group to an ether (O-alkylation) or an ester (O-acylation) is a common strategy to introduce a variety of functional groups.

O-Alkylation is typically achieved by deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This process, a variation of the Williamson ether synthesis, allows for the introduction of various alkyl chains onto the hydroxymethyl moiety.

O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. This reaction yields the corresponding ester, effectively capping the hydroxyl group and introducing an acyl functionality.

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Product Structure |

|---|

Note: The images are illustrative representations of the general product structures.

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of the hydroxyl group. O-silylation is a widely employed method for this purpose, converting the alcohol into a silyl ether. beilstein-journals.orgresearchgate.net Silyl ethers are generally stable under a variety of reaction conditions but can be selectively removed when needed. beilstein-journals.org

Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triethylsilyl chloride (TESCl), typically used in the presence of a base like imidazole or 2,6-lutidine. harvard.edu The choice of silyl group affects the stability of the resulting silyl ether; for instance, TBDMS ethers are more robust and resistant to hydrolysis than trimethylsilyl (TMS) ethers. beilstein-journals.org The steric bulk of these groups can also influence the selectivity of subsequent reactions. beilstein-journals.org Deprotection is commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the silicon-oxygen bond. harvard.edunih.gov

Table 2: Common Silylating Agents and Deprotection Conditions

| Silylating Agent | Abbreviation | Typical Deprotection Reagent |

|---|---|---|

| tert-butyldimethylsilyl chloride | TBDMSCl | Tetrabutylammonium fluoride (TBAF) |

| Triethylsilyl chloride | TESCl | Hydrofluoric acid (HF) |

| Trimethylsilyl chloride | TMSCl | Mild acid or fluoride ions |

To enhance the reactivity of the hydroxymethyl group and transform it into a good leaving group, O-mesylation is employed. This reaction involves treating this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine. The resulting product, dibutyl (mesyloxymethyl)phosphonate, contains a mesylate group (-OMs), which is an excellent leaving group in nucleophilic substitution reactions.

This activation transforms the otherwise unreactive C-O bond into a reactive site. The resulting mesylated compound becomes a potent phosphonomethylation reagent, capable of introducing the dibutylphosphonomethyl moiety onto various nucleophiles.

Phospha-Brook Rearrangement of α-Hydroxyphosphonates to Phosphates

A significant transformation involving α-hydroxyphosphonates like this compound is the mdpi.comresearchgate.net-phospha-Brook rearrangement. mdpi.comnih.gov This reaction involves the intramolecular migration of the phosphoryl group from the carbon atom to the oxygen atom, resulting in the isomerization of the α-hydroxyphosphonate to a phosphate ester. mdpi.comrsc.org

The phospha-Brook rearrangement is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. elsevierpure.comorganic-chemistry.org This alkoxide then attacks the adjacent phosphorus atom in an intramolecular nucleophilic substitution. researchgate.net This forms a transient, pentacoordinate phosphorus intermediate, often described as an oxaphosphirane-like structure. researchgate.net Subsequent cleavage of the carbon-phosphorus bond leads to the formation of a carbanion and the final phosphate ester product after protonation. rsc.orgresearchgate.net

The driving force for this rearrangement is the thermodynamic stability gained from forming a strong phosphorus-oxygen (P-O) bond at the expense of a weaker phosphorus-carbon (P-C) bond. rsc.org The reaction is facilitated by bases such as sodium hydroxide, sodium ethoxide, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). researchgate.netrsc.org In some cases, the reaction can be performed at room temperature. researchgate.netresearchgate.net The presence of substituents that can stabilize the resulting carbanion intermediate, such as an aryl group, facilitates the rearrangement. rsc.org

The stereochemical outcome of the phospha-Brook rearrangement is a critical aspect of its synthetic utility. Studies have shown that the rearrangement can proceed with a high degree of stereochemical control. Research by Hammerschmidt and others has demonstrated that for certain substrates, the migration occurs with retention of configuration at the carbon center. mdpi.com This stereospecificity is crucial for synthesizing optically pure phosphate esters from chiral α-hydroxyphosphonates. mdpi.com

However, the stereochemistry at the phosphorus atom can be more complex. Some mechanisms propose the formation of a pentacoordinate intermediate that can undergo pseudorotation (like a Berry pseudorotation), which can lead to inversion of configuration at the phosphorus center. mdpi.comrsc.org The exact stereochemical course often depends on the specific substrate structure, the nature of the base, and the reaction conditions. For some cyclic systems, the rearrangement has been shown to proceed with retention of configuration at the phosphorus atom as well. rsc.org More recent work has also explored highly stereoselective rearrangements using chiral auxiliaries. nih.gov

Nucleophilic Substitution Reactions Involving Phosphonate (B1237965) Esters

Nucleophilic substitution at the phosphorus center of phosphonate esters is a key method for creating diverse phosphonylated compounds. sapub.orgnih.gov These reactions typically proceed through either a stepwise mechanism, involving a trigonal bipyramidal pentacoordinate intermediate, or a concerted process with a single pentacoordinate transition state. sapub.org The specific pathway is influenced by factors such as the nature of the nucleophile and the leaving group. sapub.org

A modern approach to facilitate these substitutions involves the activation of the phosphonate group. One such method uses triflic anhydride (Tf₂O) to activate diethyl phosphonates, making them susceptible to attack by a wide array of nucleophiles. nih.gov This activation strategy enables the chemoselective and modular synthesis of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates under mild conditions. nih.gov The process involves an initial activation to form a highly reactive phosphonium intermediate, which is then attacked by the nucleophile. nih.gov

This methodology allows for the flexible introduction of various functional groups by employing different nucleophiles. The substitution can even be performed sequentially to create complex, multifunctional phosphorus centers. nih.gov

Table 1: Examples of Nucleophilic Substitution on Activated Phosphonates This table illustrates the versatility of nucleophilic substitution reactions on an activated phosphonate core, showcasing a range of nucleophiles and the corresponding products formed.

| Nucleophile Type | Nucleophile Example | Product Class | Reference |

|---|---|---|---|

| O-Nucleophile | Phenol | Mixed Phosphonate | nih.gov |

| N-Nucleophile | Lithium amide of morpholine | Phosphonamidate | nih.gov |

| S-Nucleophile | Thiophenol | Phosphonothioate | nih.gov |

| C-Nucleophile | Phenylacetylene | Phosphinate | nih.gov |

Oxidative Transformations to Ketophosphonates

The hydroxyl group of α-hydroxyphosphonates, such as this compound, can be oxidized to yield the corresponding α-ketophosphonates. semanticscholar.org This transformation is a crucial step in the synthesis of various biologically active molecules and synthetic intermediates. A significant challenge in this oxidation is the high sensitivity of the resulting α-ketophosphonate's C(O)-P bond, which is prone to hydrolysis, necessitating careful selection of the oxidant and reaction conditions. semanticscholar.org

The Michaelis-Arbuzov reaction is a traditional method for preparing α-ketophosphonates, but it is often limited to simple acid chlorides. semanticscholar.org Consequently, the oxidation of readily available α-hydroxyphosphonates has become a preferred alternative route. semanticscholar.org

Various oxidizing agents have been explored for this purpose. A notably efficient and mild method involves the use of Dess-Martin periodinane (DMP). semanticscholar.org This reagent facilitates a metal-free oxidation under ambient conditions, offering short reaction times and a simple isolation procedure. semanticscholar.org Other systems, such as those involving oxone derivatives like benzyltriphenylphosphonium peroxymonosulfate (BTPP), have also been investigated, although they may require specific conditions, such as an increased proportion of the reagent, to achieve high yields. semanticscholar.org

Table 2: Oxidation of α-Hydroxyphosphonates to α-Ketophosphonates This table summarizes the outcomes of different oxidation methods for converting α-hydroxyphosphonates into α-ketophosphonates, highlighting the reagent used and the reaction's effectiveness.

| Substrate (α-Hydroxyphosphonate) | Oxidizing Agent | Conditions | Result | Reference |

|---|---|---|---|---|

| Diethyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate | Dess-Martin periodinane | Ambient | Excellent yield | semanticscholar.org |

| Diethyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate | IBX/BTPP | Reflux in Acetonitrile | Excellent yield (with 3 eq. BTPP) | semanticscholar.org |

| Diethyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate | TBAP or BTPP (alone) | Stirred in Acetonitrile | Failed to give acceptable yield | semanticscholar.org |

IBX: 2-Iodoxybenzoic acid; BTPP: Benzyltriphenylphosphonium peroxymonosulfate; TBAP: Tetrabutylammonium peroxymonosulfate

Hydrolysis of Phosphonate Ester Linkages to Phosphonic Acids

The conversion of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation, typically achieved through hydrolysis. nih.govresearchgate.net This reaction can be performed under acidic or basic conditions, with acidic hydrolysis using aqueous hydrochloric or hydrobromic acid being a common approach. nih.govnih.gov The hydrolysis of a dialkyl phosphonate, such as this compound, is a two-step consecutive reaction. nih.govnih.gov

The rate of hydrolysis is significantly influenced by substituents on the molecule. Electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups slow it down. nih.gov

Table 3: Kinetic Data for Acidic Hydrolysis of Dimethyl α-Hydroxybenzylphosphonate This table presents kinetic data from a study on the acidic hydrolysis of a model phosphonate, illustrating the two-step process and the calculated rate constants.

| Parameter | Value | Reference |

|---|---|---|

| Reaction | Two-step consecutive hydrolysis | nih.gov |

| First Step Rate Constant (k₁) | 2.64 h⁻¹ | nih.gov |

| Second Step Rate Constant (k₂) | 0.60 h⁻¹ | nih.gov |

| Rate-Determining Step | Fission of the second P-O-C bond | nih.gov |

| Time to Completion (tᵣ) | 6.5 hours | nih.gov |

Mechanistic Investigations and Stereochemical Control in Reactions Involving Hydroxymethylphosphonates

Elucidation of Pudovik Reaction Mechanisms and Intermediates

The Pudovik reaction is a cornerstone for the formation of carbon-phosphorus bonds, particularly in the synthesis of α-hydroxyphosphonates and α-aminomethylphosphonates. researchgate.netwikipedia.org The reaction fundamentally involves the addition of a compound with a labile P-H bond, such as a dialkyl phosphite (B83602), across a carbonyl or imine double bond. researchgate.net In the context of synthesizing hydroxymethylphosphonates, a dialkyl phosphite reacts with an aldehyde, such as formaldehyde (often from paraformaldehyde), typically under basic catalysis. researchgate.netchemicalbook.com

The mechanism is generally understood to proceed via the activation of the dialkyl phosphite by a base. The base deprotonates the phosphite, generating a more nucleophilic phosphonate (B1237965) anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the final α-hydroxyphosphonate product. mdpi.com

Quantum chemical calculations have been employed to further justify the role of catalysts, such as triethylamine, and to model the reaction pathway, providing theoretical support for the proposed mechanisms. mdpi.com These studies help to elucidate the structure of transition states and intermediates, offering a deeper understanding of the reaction dynamics.

Stereocontrol in Horner-Wadsworth-Emmons (HWE) Type Reactions with Phosphonate Carbanions

The general mechanism begins with the deprotonation of the phosphonate at the α-carbon to form a phosphonate carbanion. wikipedia.orgyoutube.com This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, which is typically the rate-limiting step, forming an intermediate β-hydroxyphosphonate. wikipedia.org This intermediate then forms a cyclic oxaphosphetane, which subsequently eliminates to yield the alkene and a phosphate salt. youtube.comnrochemistry.com The stereochemical outcome of the reaction is determined by the relative energies of the transition states leading to the different alkene isomers. nrochemistry.com

E/Z Selectivity and Influencing Factors (e.g., substituents, bases, cations, chelating ligands)

Phosphonate Substituents: The structure of the phosphonate itself is a primary determinant of stereoselectivity. Standard phosphonates, such as those with diethyl or dimethyl esters, generally lead to the thermodynamically more stable (E)-alkene. wikipedia.orgnih.gov However, modifying the phosphonate ester groups can dramatically shift the selectivity. The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, which accelerate the elimination of the oxaphosphetane intermediate and strongly favor the formation of (Z)-alkenes. youtube.comnrochemistry.comyoutube.com The electron-withdrawing nature of these groups is believed to make the initial addition step less reversible, leading to kinetic control. youtube.com Similarly, Ando-type reagents bearing bulky aryl substituents on the phosphorus also promote high Z-selectivity. nih.govresearchgate.net

Bases and Cations: The choice of base and its associated counter-cation plays a critical role. Strong, non-chelating bases often favor (E)-alkenes. The use of potassium bases like potassium tert-butoxide (t-BuOK) or potassium bis(trimethylsilyl)amide (KHMDS) is common in protocols aiming for Z-selectivity, particularly in the Still-Gennari protocol. youtube.comresearchgate.net The cation can influence the geometry of the intermediate oxaphosphetane. For instance, lithium ions are known to coordinate with the oxygen atoms of both the carbonyl and the phosphonate, stabilizing the transition state that leads to the (E)-alkene. Conversely, potassium and sodium ions, often used with crown ethers, can lead to higher Z-selectivity by altering these interactions. researchgate.net The addition of excess sodium ions, for example through sodium iodide (NaI), has been shown to improve Z-selectivity when using Ando phosphonates. researchgate.net

Chelating Ligands: Additives like crown ethers (e.g., 18-crown-6) are often used in conjunction with potassium bases. nrochemistry.com These ligands sequester the potassium cation, creating a "naked" and more reactive phosphonate anion, which can enhance Z-selectivity under Still-Gennari conditions. researchgate.net

Table 1: Factors Influencing E/Z Selectivity in HWE Reactions

| Factor | Condition for E-Selectivity | Condition for Z-Selectivity | Rationale |

| Phosphonate Ester Group | Alkyl (e.g., -OEt, -OMe) | Electron-withdrawing (e.g., -OCH₂CF₃) or bulky aryl (e.g., -OPh) | Electron-withdrawing groups favor kinetic control and faster elimination, leading to the Z-product. nrochemistry.comnih.gov |

| Base | NaH, BuLi | KHMDS, t-BuOK | Potassium bases are often used in Z-selective protocols. youtube.comresearchgate.net |

| Cation | Li⁺ | K⁺, Na⁺ (often with additives) | Li⁺ can chelate and stabilize the E-transition state; larger cations have different coordination properties. researchgate.netresearchgate.net |

| Additives | LiCl (Masamune-Roush) | 18-crown-6, NaI | LiCl can enhance E-selectivity with sensitive substrates; crown ethers sequester K⁺ to create a more reactive anion for Z-selectivity. nrochemistry.comresearchgate.net |

| Temperature | Warmer temperatures | Low temperatures (e.g., -78 °C) | Low temperatures favor kinetic control, which is crucial for many Z-selective protocols. youtube.com |

Development of Mild HWE Protocols

To accommodate sensitive substrates, particularly those prone to decomposition under strongly basic conditions, several milder HWE protocols have been developed.

The Masamune-Roush conditions employ lithium chloride (LiCl) in the presence of a milder amine base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nrochemistry.com This method is particularly useful for base-sensitive aldehydes and ketones, often providing good yields and high (E)-selectivity.

Another approach involves the use of lithium hydroxide (LiOH) as the base. This mild and practical procedure has been successfully applied to the synthesis of α,β-unsaturated nitriles from α-cyano phosphonates, even with functionalized ketones, yielding exclusively the (E)-isomer. researchgate.net The slow addition of the base can be critical for success with more challenging substrates. researchgate.net These methods expand the utility of the HWE reaction to a broader range of complex molecules.

Quantum Chemical Calculations in Mechanistic Studies of Phosphonate Transformations

Quantum chemical calculations, including ab initio and density functional theory (DFT) methods, have become indispensable tools for investigating the intricate mechanisms of reactions involving phosphonates. nih.govnih.govrsc.org These computational approaches allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates, and the determination of transition state structures and energies, providing insights that are often difficult to obtain through experimental means alone. nih.gov

In the study of the Pudovik reaction , quantum chemical calculations have been used to rationalize the catalytic role of bases like triethylamine and to model the reaction pathway for the formation of α-hydroxyphosphonates. mdpi.com These studies can help confirm the proposed sequence of bond-forming and bond-breaking events.

For the Horner-Wadsworth-Emmons reaction , computational studies have investigated the reaction path and the origins of its stereoselectivity. tandfonline.com By calculating the energies of the various intermediates and transition states for both the E- and Z-selective pathways, researchers can build a theoretical model that explains the influence of factors like phosphonate substituents and cations on the final stereochemical outcome.

Furthermore, quantum chemical calculations have been instrumental in elucidating the mechanism of the phosphonate-phosphate rearrangement , a transformation that can follow the Pudovik reaction. researchgate.net Theoretical studies have explored the transformation under various conditions, identifying key intermediates such as oxaphosphiranes and helping to explain why certain substrates favor rearrangement while others yield stable adducts. researchgate.net These computational models provide a molecular-level understanding of the electronic and steric factors that govern the reactivity of phosphonate compounds.

Kinetic Analysis of Phosphonate-Forming and Transforming Reactions

Kinetic analysis provides quantitative data on reaction rates, which is crucial for understanding reaction mechanisms and identifying rate-determining steps. Both experimental and theoretical kinetic studies have been applied to phosphonate chemistry.

Theoretical kinetic investigations have been conducted on the formation of phosphonate esters in the gas phase. nih.gov By calculating the potential energy surface and evaluating the activation energies and thermodynamic parameters for various proposed mechanisms, researchers can identify the most probable reaction pathway. For the reaction between triphenyl phosphite and dimethyl acetylenedicarboxylate, theoretical calculations identified the rate-determining step and showed good agreement with previously obtained experimental rate laws. nih.gov

Experimental kinetic studies have been performed on the H-phosphonate method for oligonucleotide synthesis, a process involving the formation of a phosphonate ester linkage. rsc.org A kinetic study of the pivaloyl chloride-promoted condensation step revealed that the reaction follows second-order kinetics and that the rate is dependent on the concentrations of the H-phosphonate, the alcohol component, and the pyridine catalyst. rsc.org The kinetic evidence pointed to the formation of a reactive pyridinium adduct as an intermediate. The temperature dependence of the observed rate constants provided estimates for the entropy of activation, suggesting a transition state that involves significant bond-breaking. rsc.org

Kinetic analysis has also been applied to understand the interaction of phosphonate analogs with biological targets. For example, studies on phosphonate inhibitors of human acetylcholinesterase have used kinetic analysis to determine the mechanism of inhibition, revealing both a binding step and a slow inactivation step for active compounds. nih.gov While focused on a biological system, this work highlights how kinetic data is used to dissect multi-step reaction pathways involving phosphonates.

Role As a Synthetic Building Block and Intermediate in Chemical Synthesis

Precursor for Advanced Organophosphorus Compounds and Derivatives

Dibutyl (hydroxymethyl)phosphonate is a key starting material for the synthesis of more complex and functionally diverse organophosphorus compounds. The hydroxyl group provides a reactive site for further chemical modifications, enabling the introduction of various functional groups.

For instance, the hydroxyl group can be readily converted into other functionalities. One such transformation involves its conversion to an azido group. The synthesis of azidomethyl phosphonates proceeds from the corresponding hydroxymethyl phosphonate (B1237965), showcasing a pathway to introduce nitrogen-containing moieties. researchgate.net Similarly, it is a precursor for creating larger, more complex flame retardants. A novel liquid phosphorus-containing flame retardant, bis((dimethoxyphosphoryl)methyl) phenyl phosphate (BDMPP), is synthesized using dimethyl (hydroxymethyl)phosphonate and phenyl dichlorophosphate. researchgate.net These derivatives are explored for their unique chemical properties and potential applications in various fields, including materials science and medicinal chemistry.

The general synthetic approach involves the initial formation of the hydroxymethylphosphonate, which is then used in subsequent reactions. The synthesis of dialkyl-hydroxymethylphosphonates is typically achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde, in this case, formaldehyde or its polymer form, paraformaldehyde. researchgate.net This reaction is often catalyzed by a base.

Table 1: Examples of Advanced Organophosphorus Compounds Derived from Hydroxymethylphosphonates

| Precursor | Reagents | Derived Compound | Application Area |

|---|---|---|---|

| Dimethyl (hydroxymethyl)phosphonate | 1. Mesyl chloride/Tosyl chloride 2. Sodium azide | Azidomethyl dimethyl phosphonate | Synthetic Intermediate |

| Dimethyl (hydroxymethyl)phosphonate | Phenyl dichlorophosphate | Bis((dimethoxyphosphoryl)methyl) phenyl phosphate | Flame Retardant |

Utility in the Synthesis of Agrochemical Intermediates

Hydroxymethylphosphonates, including the dibutyl and diethyl esters, are valuable intermediates in the production of agrochemicals such as herbicides and insecticides. chemimpex.com The phosphonate moiety is a key structural feature in several commercially important crop protection agents. The versatility of this compound allows for the synthesis of various phosphonate derivatives with tailored biological activities, contributing to the development of effective and environmentally conscious agricultural products. chemimpex.com

Application in the Development of Flame Retardant Formulations

Organophosphorus compounds are widely used as halogen-free flame retardants in polymeric materials. This compound and its analogs are incorporated into polymer matrices to enhance their fire resistance. chemimpex.com The phosphorus content plays a crucial role in the flame retardant mechanism, which typically involves condensed-phase and/or gas-phase action. lsu.edueuropean-coatings.com

During combustion, these phosphonate compounds can decompose to form a protective char layer on the surface of the material. european-coatings.com This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds. lsu.edueuropean-coatings.com The introduction of phosphonates can promote the decomposition of the polymer matrix at an earlier stage, leading to a higher char yield at elevated temperatures. lsu.edueuropean-coatings.com

Recent studies have explored the use of dibutylhydroxymethylphosphonate (DBHP) as an effective halogen-free flame-retardant additive for materials like crosslinked rigid polyisocyanurate (PIR) foams.

Table 2: Flame Retardancy Data for Epoxy Resin (EP) Thermosets

| Formulation | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |

|---|---|---|---|

| Pure EP | 0 | 25.5 | No Rating |

| EP / 14 wt% BDMPP* | 1.11 | 33.8 | V-0 |

*BDMPP is a phosphonate flame retardant synthesized from a hydroxymethylphosphonate precursor. lsu.edueuropean-coatings.com

Intermediate in the Preparation of Complex Phosphonate Analogs

The reactivity of the hydroxymethyl group makes this compound an essential building block for constructing more intricate phosphonate analogs with specific biological or material properties.

Nucleoside phosphonates are a critical class of antiviral agents that function as mimics of natural nucleoside monophosphates. The synthesis of these complex molecules often involves the use of hydroxymethylphosphonate derivatives. For example, phosphonomethoxy derivatives of nucleoside analogs have been synthesized through the electrophilic addition of dimethyl (hydroxymethyl)phosphonate to a furanoid glycal. nih.govsemanticscholar.org This key step introduces the phosphonomethoxy side chain, which is characteristic of potent antiviral drugs. The resulting phosphonic acid salt can then be further modified to produce prodrugs with improved bioavailability. nih.govsemanticscholar.org

This compound serves as a precursor for reagents used in phosphonomethylation reactions, a process that attaches a phosphonomethyl group (-CH₂P(O)(OR)₂) to a substrate. To achieve this, the hydroxyl group of the hydroxymethylphosphonate is typically converted into a good leaving group, such as a tosylate (p-toluenesulfonate) or mesylate. chemicalbook.com

The resulting compound, dibutyl (tosyloxymethyl)phosphonate, becomes a potent electrophile. It can react with various nucleophiles (e.g., alcohols, amines, carbanions) to introduce the dibutoxyphosphorylmethyl group. This methodology is fundamental in synthetic organic chemistry for creating carbon-phosphorus bonds, which are central to the structure of many bioactive compounds and ligands. The synthesis of diethyl p-toluenesulfonyl oxymethoxyphosphonate from diethyl (hydroxymethyl)phosphonate has been well-documented, yielding a solid product that can be used for subsequent phosphonomethylation reactions. chemicalbook.com

Contribution to One-Carbon Homologations of Carbonyl Compounds

One-carbon homologation is a synthetic process that extends a carbon chain by a single carbon atom. This compound and its analogs are instrumental in certain homologation strategies, particularly for carbonyl compounds like aldehydes and ketones. orgsyn.org

The process often involves a Horner-Wadsworth-Emmons (HWE) type reaction. First, the hydroxyl group of the hydroxymethylphosphonate is protected, for example, as a tetrahydropyranyl (THP) ether. orgsyn.org The resulting phosphonate is then deprotonated with a strong base to form a phosphonate carbanion. This carbanion reacts with an aldehyde or ketone, leading to the formation of an enol ether after elimination of the phosphate byproduct. The enol ether is an intermediate that can be subsequently hydrolyzed to yield a homologated aldehyde, effectively adding a -CHO group in place of the original carbonyl oxygen. This sequence provides a reliable method for ascending a homologous series of carbonyl compounds. orgsyn.org

Q & A

Q. What are the optimized synthetic routes for Dibutyl (hydroxymethyl)phosphonate, and how do reaction conditions influence yield?

- Methodological Answer : Continuous-flow synthesis using microfluidic reactors (e.g., with triethylamine catalyst) improves reaction efficiency by enabling precise control over mixing and temperature. Key parameters include catalyst loading (e.g., 10 mol% NEt₃), residence time, and reagent stoichiometry. Yield optimization can be achieved via factorial design experiments to evaluate interactions between variables like temperature (40–80°C) and solvent polarity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm phosphonate ester linkages and hydroxymethyl group presence.

- GC-MS or HPLC to quantify impurities (e.g., unreacted dibutyl phosphite or byproducts like H₂O).

- Elemental analysis to validate empirical formulas (e.g., C₈H₁₉O₄P) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for:

- Phospha-Michael additions , though yields may be low (8–10%) without optimized conditions (e.g., chiral substrates or alternative catalysts) .

- Hydrophobic ligand design in metal extraction (e.g., actinides), where its performance can be compared to tri-n-butyl phosphate via solvent extraction experiments .

Advanced Research Questions

Q. How do steric and electronic effects influence this compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Computational studies (DFT or molecular docking) can model steric hindrance from butyl groups and electron-withdrawing effects of the phosphonate moiety. Experimental validation involves synthesizing analogues (e.g., dimethyl or diphenyl derivatives) and comparing reaction rates in SN² or Michaelis-Arbuzov reactions .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound-mediated reactions?

- Methodological Answer : Discrepancies in catalytic data (e.g., low yields in phospha-Michael additions) may arise from substrate specificity or solvent effects. Systematic studies should:

- Test diverse substrates (e.g., α,β-unsaturated ketones vs. aldehydes).

- Evaluate solvent polarity (e.g., THF vs. DMF) and additive effects (e.g., Lewis acids).

- Compare batch vs. continuous-flow conditions to isolate kinetic vs. thermodynamic factors .

Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?

- Methodological Answer : Quantify ecological risks using:

- Unit risk factors (e.g., 8.24E-02 for Dibutyl phosphonate in aquatic systems) to model bioaccumulation potential .

- Biodegradation assays (e.g., OECD 301F) to measure microbial breakdown rates.

- Toxicity screening (e.g., Daphnia magna LC₅₀ tests) to assess acute effects .

Q. What structural modifications enhance this compound’s efficacy as a non-hydrolysable enzyme inhibitor?

- Methodological Answer : Replace the hydroxymethyl group with bioisosteres (e.g., fluorinated or aryl groups) to improve target binding. Validate via:

- X-ray crystallography to map inhibitor-enzyme interactions (e.g., hydrophobic stacking with residues like Phe157 in cN-II).

- Kinetic assays (e.g., IC₅₀ determination at 2 mM) to compare inhibition potency .

Data Contradiction Analysis

- Low Yields in Phospha-Michael Additions : reports yields of 8–10% for dibutyl phosphonate in phospha-Michael reactions, potentially due to steric bulk from butyl groups hindering nucleophilic attack. Contrast with higher yields for diethyl/dipropyl analogues suggests optimizing alkyl chain length or using bulky substrates to reduce steric clashes .

- Environmental Risk Variability : Dibutyl phosphonate’s unit risk factors vary by orders of magnitude (e.g., 1.61E-02 to 1.97E+00 in soil systems). These discrepancies may reflect differences in test organisms or exposure pathways, necessitating site-specific risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.